
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 89487-99-0) is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methylthio group at position 2, and a nitrile group at position 3. Its molecular formula is C₆H₅N₃OS, with a molecular weight of 167.19 g/mol. The compound is typically stored at room temperature in a dry environment. While its boiling point data are unavailable, its structural features—particularly the reactive nitrile and hydroxyl groups—make it a versatile intermediate in medicinal chemistry for synthesizing anticancer and antimicrobial agents.
Preparation Methods
The synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the hydroxy, methylthio, and cyano groups. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidines.
Scientific Research Applications
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile has applications in medicinal chemistry, biology, and industry.
Scientific Research Applications
Medicinal Chemistry
- It is a precursor in synthesizing potential anticancer agents that target epidermal growth factor receptor (EGFR) tyrosine kinase. Several pyrimidine-based derivatives have been developed as anticancer agents .
- acts as an ATP-mimicking tyrosine kinase inhibitor
- It can arrest the cell cycle at the G2/M phase and induce apoptotic effects in various cancer cells.
- It has been shown to exhibit cytotoxic activity against several human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells.
- Inhibiting EGFR affects several downstream signaling pathways, including the PI3K/AKT pathway.
- A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile was developed linked to an aromatic moiety via N-containing .
- Pyrimidine-5-carbonitrile-based compounds can be potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukemia K562 .
Biology
- It is used to study enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.
Industry
- It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
- Pyrimidine derivatives have been used as antiviral agents against HIV, HBV, HCV, and HSV .
This compound undergoes chemical reactions, including:
- Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate electrophiles under acidic or basic conditions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile in medicinal applications involves its role as an ATP mimetic, inhibiting the activity of tyrosine kinases such as EGFR. By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
The biological activity of pyrimidine-5-carbonitrile derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing Groups (Cl, CN) : Chlorine at position 4 (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
- Amino vs.
- Aryl and Alkyl Thioethers : Larger substituents like propylthio (5d) or aryl hydrazines (7f) improve lipophilicity and target selectivity, critical for anticancer activity.
Anticancer Activity
This compound Derivatives :
- Compound 7f : Exhibited potent inhibition of PI3Kδ/γ (IC₅₀ = 6.99 ± 0.36 μM) and AKT-1 (IC₅₀ = 3.36 ± 0.17 μM), inducing S-phase cell cycle arrest and caspase-3-dependent apoptosis in K562 leukemia cells.
- Mechanistic Insight : The trimethoxybenzylidene hydrazine moiety in 7f enhances interactions with PI3K's ATP-binding pocket, while the methylthio group optimizes pharmacokinetics.
Comparison with Chlorinated Analogues :
Antimicrobial Activity
- 4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (5d) : Demonstrated MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to the pyridinyl group's ability to disrupt bacterial membrane synthesis.
- Hydroxylated vs. Oxo Derivatives : Hydroxy groups (e.g., this compound) confer moderate activity, while oxo derivatives (e.g., 4-Oxo-2-(methylthio) analogues) show enhanced solubility and biofilm penetration.
Structure-Kinetics Relationships (SKR)
- Ligand-Receptor Residence Time (RT): LUF6941: A pyridine-5-carbonitrile derivative with a 4-chlorophenylthiazole group exhibited an RT of 132 min at A1 adenosine receptors, 26-fold longer than analogues lacking aryl groups. Role of Substituents: Bulky substituents (e.g., trifluoromethyl in ) prolong RT by stabilizing ligand-receptor complexes, while smaller groups (e.g., methylthio) favor faster dissociation.
Biological Activity
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 89487-99-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a hydroxyl group, a methylthio group, and a cyano group. Its molecular formula is C6H5N3OS, and it has unique properties that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, making this compound a candidate for further pharmacological studies in the field of infectious diseases .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
A549 | 15.3 | Cell cycle arrest |
Anti-Alzheimer’s Activity
Recent studies have explored the potential of this compound as an anti-Alzheimer’s agent. It has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease pathology. The compound demonstrated an IC50 value of approximately 20 µM, indicating promising potential for cognitive enhancement .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound inhibits enzymes such as AChE, contributing to increased levels of acetylcholine in the brain.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Mechanism : The exact mechanism against microbial targets is still under investigation but may involve disruption of cellular membranes or inhibition of essential metabolic pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A study conducted on various pyrimidine derivatives found that this compound exhibited superior activity compared to traditional chemotherapeutics like etoposide .
- Anti-Alzheimer’s Evaluation : In a comparative study with known AChE inhibitors, this compound showed comparable or enhanced inhibitory effects, suggesting it could be a viable candidate for further development as an anti-Alzheimer's drug .
Q & A
Q. What are the key synthetic methodologies for 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile?
Basic Research Question
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, heating 2-methylthiopyrimidine derivatives with amines or other nucleophiles under reflux conditions is a common approach. A validated procedure involves refluxing 2-methylthiopyrimidine intermediates with amines in dimethylformamide (DMF) in the presence of anhydrous sodium acetate, followed by acidification and crystallization . Yields range from 72% to 75%, with purity confirmed via melting points (e.g., 274°C for 6a and 296°C for 6c derivatives) .
Q. How is the compound characterized using spectroscopic and analytical techniques?
Basic Research Question
Characterization relies on:
- IR Spectroscopy : Key peaks include ν~2212 cm⁻¹ (C≡N stretching) and ν~1638–1681 cm⁻¹ (C=O or C=N vibrations) .
- NMR : ¹H NMR signals for the methylthio group (δ ~2.66 ppm) and aromatic protons (δ 7.40–8.40 ppm) confirm substitution patterns. ¹³C NMR resolves carbon environments (e.g., C5 at δ ~80–85 ppm) .
- HRMS : Validates molecular weight with <0.5% deviation between calculated and observed values (e.g., m/z 278 for derivatives) .
Q. How can structural discrepancies in crystallographic or spectroscopic data be resolved?
Advanced Research Question
Contradictions in elemental analysis (e.g., C: 57.13% calculated vs. 57.24% observed) may arise from impurities or hydration . Mitigation strategies include:
- Recrystallization : Use ethanol or DMF to remove byproducts .
- X-ray Crystallography : Programs like SHELXL refine atomic coordinates, though this requires high-quality single crystals .
- Cross-validation : Combine multiple techniques (e.g., HRMS and NMR) to confirm purity and structural assignments .
Q. What challenges arise in synthesizing derivatives of this compound?
Advanced Research Question
Derivatization often faces:
- Low Yields : Side reactions (e.g., hydrolysis of the nitrile group) reduce efficiency. Optimizing reaction time (e.g., 1–24 hours) and temperature (70–100°C) improves outcomes .
- Purification : Hydrophobic byproducts require column chromatography or selective crystallization .
- Functional Group Compatibility : The hydroxyl and nitrile groups may necessitate protective strategies during modifications .
Q. How can computational tools aid in synthetic route design?
Advanced Research Question
AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys to predict feasible routes. For example:
- Retrosynthetic Analysis : Identifies precursors like ethyl α-cyanocinnamates and S-alkylisothiourea salts .
- Reaction Feasibility : Predicts optimal conditions (e.g., aqueous thermal reactions for 4-amino derivatives) .
Q. What mechanistic insights exist for substitution reactions involving this compound?
Advanced Research Question
The methylthio group (-SMe) acts as a leaving group in nucleophilic substitutions. Studies suggest:
- Base-Mediated Pathways : Sodium acetate deprotonates amines, enhancing nucleophilicity for attack at the C2 position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution .
Q. What are the potential biological applications of this compound?
Basic Research Question
While direct biological data are limited, structural analogs (e.g., 4-amino-2-substituted pyrimidines) exhibit antidiabetic activity via enzyme inhibition . Researchers screen derivatives for:
- Antimicrobial Activity : Testing against bacterial/fungal strains.
- Kinase Inhibition : Targeting metabolic pathways using pyrimidine scaffolds .
Q. How are impurities identified and removed during synthesis?
Basic Research Question
Common impurities include unreacted starting materials and hydrolysis byproducts. Strategies involve:
Properties
IUPAC Name |
2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLKENCFQIAAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369475 | |
Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89487-99-0 | |
Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.